Epitizide
Description
Historical Context and Classification within Benzothiadiazine Derivatives
Epitizide is a synthetic compound classified as a benzothiadiazine derivative mims.comguidetopharmacology.org. More specifically, it is recognized as a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative mims.com. This classification places it within the broader category of thiazide diuretics mims.commims.comnih.govwikipedia.org. Thiazide diuretics are often considered a primary choice for managing hypertension due to their vasodilating properties. However, it is noted that benzothiadiazine derivatives, including thiazides, may be ineffective in patients with a glomerular filtration rate (GFR) below 30 mL/min or serum creatinine (B1669602) levels exceeding 2.5 mg/dL (221 μmol/L).
This compound's chemical formula is C₁₀H₁₁ClF₃N₃O₄S₃. It has a molecular weight of 425.86 g/mol mims.com. In research contexts, this compound is frequently studied in combination with other diuretic agents, such as triamterene (B1681372) mims.com.
Overview of Primary Research Applications
This compound is primarily investigated for its properties as a diuretic agent, capable of inducing diuresis, which is the increased production of urine mims.com. Research applications extend to its detection and analysis in biological samples. This compound has been identified in human urine samples, leading to its investigation in analytical toxicology guidetopharmacology.org. This area of research focuses on the detection and identification of foreign substances within biological matrices, often relevant in forensic analysis or drug testing guidetopharmacology.org.
Various analytical techniques have been employed for the study and quantification of this compound. These include chromatographic and spectrometric methods guidetopharmacology.org. Specifically, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been utilized for its quantification in research settings guidetopharmacology.org. Furthermore, this compound has been part of screening efforts for diuretics and probenecid (B1678239) in doping analysis, employing techniques such as liquid chromatography-tandem mass spectrometry. The compound is also noted in the context of combined drug research for cardiovascular diseases, falling under the C03 group of diuretics in the Anatomical Therapeutic Chemical (ATC) classification system.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClF₃N₃O₄S₃ | |
| Molecular Weight | 425.86 g/mol | mims.com |
| CAS Number | 1764-85-8 | mims.commims.com |
| PubChem CID | 15671 | mims.com |
| Physical Appearance | White to Off-White (Color/Form) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGYCKMGDWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862751 | |
| Record name | Epithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-85-8, 96783-08-3, 96783-09-4 | |
| Record name | Epitizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epithiazide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epithiazide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epithiazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitizide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epitizide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epitizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPITHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPITHIAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPITHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Epitizide
Established Synthetic Routes to Epitizide
Established synthetic routes for benzothiadiazine derivatives generally involve the construction of the heterocyclic core, followed by the introduction of specific substituents. However, detailed, publicly available information on the precise established synthetic routes leading specifically to this compound, including specific reaction conditions, yields, and intermediates, is limited in general scientific databases.
Despite the outline suggesting a reaction with aldehydes (such as formaldehyde) via triamterene (B1681372) adduct formation as an established synthetic route for this compound, specific detailed research findings or synthetic protocols describing this particular pathway for this compound's synthesis were not found in the conducted searches. While triamterene is a known potassium-sparing diuretic often combined with thiazide diuretics like this compound who.int, and formaldehyde (B43269) is a common reagent ru.nl, the direct involvement of a triamterene adduct in this compound synthesis via aldehyde reaction is not explicitly detailed in the accessible literature.
The chemical name of this compound, which includes "benzothiadiazine-7-sulfonamide," implies that its synthesis would involve the modification of a benzothiadiazine core structure nih.gov. Such modifications typically occur through various substitution reactions, including electrophilic aromatic substitution, nucleophilic substitution, or reactions at specific positions of the heterocyclic ring. However, specific detailed research findings outlining the precise substitution reactions, starting materials, and conditions used for the synthesis of this compound through the modification of its benzothiadiazine core were not identified in the conducted searches.
Exploration of Novel Synthetic Pathways
The exploration of novel synthetic pathways in medicinal chemistry aims to develop more efficient, cost-effective, or environmentally friendly methods for producing existing or new compounds. While there is ongoing research into novel synthetic methodologies for various pharmaceutical agents and chemical building blocks, specific reports or detailed research findings on novel synthetic pathways exclusively developed or explored for the synthesis of this compound were not found in the accessible literature. Research in this area often focuses on improving atom economy, reducing steps, or utilizing greener chemistry principles.
Molecular Pharmacology and Mechanistic Investigations of Epitizide
Cellular and Subcellular Target Engagement
Epitizide functions as a diuretic, a class of compounds designed to increase the excretion of water from the body guidetopharmacology.org. Its therapeutic action is primarily mediated through its engagement with specific cellular and subcellular targets within the renal system.
The fundamental mechanism by which this compound exerts its diuretic effect involves the inhibition of sodium reabsorption in the renal tubules. Diuretic drugs, in general, operate by modifying the kidney's handling of sodium. An increase in sodium excretion is directly correlated with an increase in water excretion, thereby leading to diuresis. Most diuretics achieve this by inhibiting the reabsorption of sodium at various segments of the renal tubular system. This compound, belonging to the benzothiadiazine class, is understood to function similarly to thiazide diuretics, which specifically inhibit the sodium-chloride cotransporter located in the distal tubule.
This compound's primary interaction with ion transporters is the inhibition of the sodium-chloride cotransporter in the distal tubule of the kidney. This action directly reduces the reabsorption of sodium ions from the tubular lumen back into the bloodstream. While ion transporters and channels are crucial for maintaining cellular electrochemical gradients and facilitating ion flux across membranes, specific interactions of this compound with other ion channels or transporters beyond the sodium-chloride cotransporter were not identified in the provided research findings.
At the molecular level, the increased delivery of sodium to the distal segment of the distal tubule, a consequence of this compound's diuretic action, can stimulate the aldosterone-sensitive sodium pump. This stimulation results in enhanced sodium reabsorption in exchange for potassium and hydrogen ions, leading to an increased loss of these ions in the urine. This can potentially result in imbalances such as hypokalemia (low potassium levels) and metabolic alkalosis (increased blood pH due to hydrogen ion loss).
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic (PK) studies are a critical phase in drug development, providing essential insights into how a drug behaves within a living organism before human clinical trials. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
In vivo disposition studies in animal models are conducted to understand the ADME properties of a drug candidate, which are crucial for predicting its behavior in humans. Common animal models employed for these investigations include rodents, such as mice and rats, and non-rodent species, including dogs.
The ADME processes are defined as follows:
Absorption: The process by which a substance enters the systemic circulation from its site of administration.
Distribution: The reversible transfer of a drug from the bloodstream into the various tissues and fluids throughout the body.
Metabolism: The biotransformation of the drug, primarily occurring in the liver, which can lead to its detoxification or the formation of active or inactive metabolites.
Excretion: The irreversible removal of the drug and its metabolites from the body, typically through urine or feces.
Despite extensive research into the general principles and methodologies of preclinical ADME studies, specific data pertaining to this compound's absorption, distribution, metabolism, and excretion in various animal models were not identified in the provided search results. Therefore, detailed research findings or data tables for this compound's disposition in animal models cannot be presented.
The half-life (t1/2) of a compound is a fundamental pharmacokinetic parameter that represents the time required for the concentration of the drug in the body, or plasma, to decrease by half. This parameter is crucial for understanding the duration of a drug's action and for informing dosing strategies.
However, specific half-life data for this compound in animal models were not found within the scope of the provided research.
In Vivo Disposition Studies (Absorption, Distribution, Metabolism, Excretion) in Rodent and Non-Rodent Species (e.g., mice, rats, dogs)
Oral Bioavailability Assessment in Preclinical Species
Oral bioavailability (F) is a critical pharmacokinetic parameter representing the fraction of an administered oral dose that reaches the systemic circulation in an unchanged form. researchgate.netnih.gov Assessment in preclinical species, such as rats, dogs, and non-human primates, is crucial during drug development to predict human absorption and guide formulation strategies. researchgate.netnih.govaapsnewsmagazine.org These studies typically involve comparing the area under the plasma concentration-time curve (AUC) following oral administration to that following intravenous administration. mdpi.com
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | Data Not Readily Available | N/A |
| Dog | Data Not Readily Available | N/A |
| Other | Data Not Readily Available | N/A |
Volume of Distribution Analysis
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the total amount of drug in the body to the concentration of the drug measured in blood plasma. wikipedia.orgnih.gov It reflects the extent to which a drug distributes into body tissues rather than remaining in the plasma. wikipedia.org A high Vd indicates extensive tissue distribution, while a low Vd suggests that the drug primarily remains in the plasma. wikipedia.orgnih.gov Vd is influenced by physicochemical properties such as lipid solubility, ionization, and plasma protein binding. wikipedia.org
Table 2: Volume of Distribution of this compound
| Parameter | Value | Reference |
| Volume of Distribution | Data Not Readily Available | N/A |
In Vitro Metabolic Stability and Enzyme Inhibition Assays
In vitro metabolic stability and enzyme inhibition assays are fundamental for understanding how a compound is metabolized by the body and its potential to cause drug-drug interactions. nih.govnih.gov
Microsomal Stability Profiling
Microsomal stability assays are in vitro tests primarily used to assess the Phase I metabolism of a compound, providing insights into its intrinsic clearance. nih.govevotec.com These assays typically involve incubating the test compound with liver microsomes from various species (e.g., human, rat, dog) in the presence of cofactors like NADPH. nih.govevotec.com The rate of disappearance of the parent compound indicates its susceptibility to metabolic degradation. evotec.com
Table 3: this compound Microsomal Stability Profiling
| Species | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) | Reference |
| Human | Data Not Readily Available | N/A | N/A |
| Rat | Data Not Readily Available | N/A | N/A |
| Dog | Data Not Readily Available | N/A | N/A |
Cytochrome P450 (CYP) Enzyme Inhibition Studies
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the biotransformation of many drugs. nih.gov CYP enzyme inhibition studies are conducted to evaluate a drug candidate's potential to inhibit these enzymes, which could lead to clinically significant drug-drug interactions by altering the metabolism of co-administered medications. nih.gov These studies typically measure the inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) using probe substrates. nih.gov
Table 4: this compound Cytochrome P450 (CYP) Enzyme Inhibition
| CYP Isoform | IC₅₀ (µM) / Inhibition Type | Reference |
| CYP1A2 | Data Not Readily Available | N/A |
| CYP2C9 | Data Not Readily Available | N/A |
| CYP2D6 | Data Not Readily Available | N/A |
| CYP3A4 | Data Not Readily Available | N/A |
| Other | Data Not Readily Available | N/A |
Plasma Protein Binding Characterization
Plasma protein binding refers to the extent to which a drug molecule binds to proteins within the blood plasma, such as albumin, lipoproteins, and glycoproteins. nottingham.ac.ukwikipedia.orgbioanalysis-zone.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active, capable of diffusing across cell membranes, interacting with target receptors, and undergoing metabolism or excretion. nottingham.ac.ukwikipedia.orgbioanalysis-zone.combiorxiv.org Plasma protein binding can significantly influence a drug's distribution, efficacy, and biological half-life, as the bound portion can act as a reservoir. wikipedia.orgbiorxiv.org
Table 5: this compound Plasma Protein Binding
| Species | % Bound to Plasma Proteins | Reference |
| Human | Data Not Readily Available | N/A |
| Rat | Data Not Readily Available | N/A |
| Dog | Data Not Readily Available | N/A |
Cell Permeability Assays (e.g., Caco-2)
Cell permeability assays, particularly those utilizing Caco-2 cell monolayers, are crucial in vitro models for predicting the human intestinal absorption of orally administered drugs. eurofinsdiscovery.commedtechbcn.comnih.govdrugbank.comevotec.comnih.gov Caco-2 cells, derived from human colon adenocarcinoma, differentiate in culture to form monolayers that mimic the intestinal epithelial barrier, expressing tight junctions, transporter proteins, and efflux proteins. medtechbcn.comdrugbank.comevotec.comnih.gov By measuring the transport rate of a compound across the Caco-2 monolayer in apical-to-basolateral (absorption) and basolateral-to-apical (efflux) directions, researchers can determine its apparent permeability coefficient (Papp) and efflux ratio, which indicate its potential for absorption and active efflux. evotec.com
Table 6: this compound Cell Permeability (Caco-2 Assay)
| Permeability Direction | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Apical to Basolateral | Data Not Readily Available | N/A | N/A |
| Basolateral to Apical | Data Not Readily Available | N/A | N/A |
Organ Clearance Investigations using Specialized Animal Models (e.g., Nephrectomized and Hepatectomized Models)
In these models, the absence of a major excretory organ allows for the isolation and quantification of clearance pathways attributed to the remaining functional organs or other elimination routes mims.com. For instance, studies using nephrectomized rat models have successfully quantified the renal clearance of various compounds, demonstrating the kidney's significant role in their elimination wikipedia.orgfishersci.se. Similarly, hepatectomized models are employed to assess the liver's contribution to drug metabolism and biliary excretion mims.comwikipedia.org. While the utility of these specialized animal models in understanding drug pharmacokinetics is well-established, specific detailed research findings or quantitative data pertaining to this compound's clearance in nephrectomized and hepatectomized animal models were not explicitly identified in the current literature review.
Pharmacological Interplay with Co-administered Xenobiotics
This compound has been observed to engage in pharmacological interactions when co-administered with other xenobiotics, potentially altering their pharmacokinetic profiles or therapeutic outcomes wikipedia.org. These interactions can manifest as modulations in excretion rates or impacts on the efficacy of co-administered agents.
Modulatory Effects on the Excretion Rates of Other Compounds
Research indicates that this compound may influence the excretion rates of several co-administered drugs, often leading to reduced systemic exposure and, consequently, a potential decrease in their therapeutic efficacy wikipedia.orgnih.gov. This modulatory effect on excretion can result in lower serum levels of the affected compounds.
The following table summarizes some compounds whose excretion rates may be increased by co-administration with this compound:
| Compound Name | Effect on Excretion Rate | Consequence |
| Acetaminophen | Increased | Reduced serum level and efficacy wikipedia.orgnih.gov |
| Abacavir | Increased | Reduced serum level and efficacy wikipedia.orgnih.gov |
| Antithrombin III human | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Apalutamide | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Apremilast | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Benserazide | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Bumetanide | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Bupropion | Increased | Lower serum level and potential efficacy reduction nih.gov |
| Auranofin | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Aurothioglucose | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Azacitidine | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Aztreonam | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Baclofen | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Baricitinib | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Bleomycin | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Brivaracetam | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Bromazepam | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Ammonium chloride | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Acrivastine | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Acyclovir | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
| Chloroquine | Increased | Lower serum level and potential efficacy reduction wikipedia.org |
Impact on the Therapeutic Efficacy of Co-administered Pharmaceutical Agents
Beyond altering excretion rates, co-administration with this compound can directly influence the therapeutic efficacy of other pharmaceutical agents. This impact can result in either a diminished effect of the co-administered drug or, in some cases, an increase in this compound's own serum concentration. Drug-drug interactions can arise from various pharmacokinetic mechanisms, including changes in absorption, distribution, metabolism (e.g., via cytochrome P450 enzymes), or excretion (e.g., via transporters) mims.commims.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.comwikidata.orgmims.com.
The following tables detail the observed impacts on therapeutic efficacy and this compound's serum concentration:
Compounds with Decreased Therapeutic Efficacy when Co-administered with this compound:
| Compound Name | Impact on Therapeutic Efficacy |
| Acarbose | Decreased effectiveness wikipedia.orgnih.gov |
| Aceclofenac | Decreased effectiveness wikipedia.orgnih.gov |
| Antipyrine | Decreased efficacy nih.gov |
| Antrafenine | Decreased efficacy nih.gov |
| Acetohexamide | Decreased efficacy nih.gov |
| Bumadizone | Decreased efficacy nih.gov |
| Azapropazone | Decreased efficacy wikipedia.org |
| Balsalazide | Decreased efficacy wikipedia.org |
| Bromocriptine | Decreased efficacy wikipedia.org |
| Chlorpropamide | Decreased efficacy wikipedia.org |
Compounds that May Increase this compound's Serum Concentration when Co-administered:
| Compound Name | Impact on this compound's Serum Concentration |
| Atropine | Increased serum concentration wikipedia.org |
| Benzatropine | Increased serum concentration wikipedia.org |
| Benzquinamide | Increased serum concentration wikipedia.org |
| Atracurium | Increased serum concentration wikipedia.org |
| Atracurium besylate | Increased serum concentration wikipedia.org |
| Azatadine | Increased serum concentration wikipedia.org |
| Azathioprine | Increased serum concentration wikipedia.org |
| Chlorphenoxamine | Increased serum concentration wikipedia.org |
| Chlorpromazine | Increased serum concentration wikipedia.org |
Structure Activity Relationship Sar and Computational Chemistry of Epitizide
Advanced Computational Chemistry Applications
In Silico Chemical Space Exploration and Rational Compound Design
Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that defines the relationship between the chemical structure of a molecule and its biological activity biorxiv.orgrsc.orgnih.gov. SAR studies are crucial for identifying specific structural characteristics that contribute to a compound's desired biological effect, enabling modifications to improve potency or alter activity biorxiv.orgrsc.org. This understanding allows medicinal chemists to rationally design new molecules by strategically altering their chemical structure to enhance specific properties biorxiv.org. Quantitative Structure-Activity Relationships (QSAR) further refine this by building mathematical models that correlate chemical structure with biological activity rsc.orgmdpi.com. As Epitizide is a member of the thiazide diuretic class, its diuretic activity is inherently linked to specific structural features common to benzothiadiazine sulfonamide derivatives. While detailed, specific SAR studies focusing solely on this compound were not found in the provided research, the general principles of SAR are applied to compounds within its class to understand and optimize their pharmacological profiles.
In Silico Chemical Space Exploration The exploration of chemical space refers to the systematic search within the vast ensemble of all possible organic molecules to identify new compounds with desired properties, particularly in drug discovery frontiersin.orgnih.gov. This space is immensely large, making exhaustive experimental enumeration impractical frontiersin.org. In silico methods, leveraging recent advancements in computer hardware and software, play a pivotal role in navigating this chemical diversity nih.govmdpi.com. Virtual screening, for instance, is employed to select promising compounds from existing or virtual collections, thereby reducing the need for extensive experimental testing frontiersin.org.
A key application of chemical space exploration is in de novo drug design, where bioactive compounds are designed computationally before their synthesis frontiersin.orgnih.gov. This process can involve generating new drug molecules from scratch based on the three-dimensional (3D) structure of a target receptor, or by modifying existing lead compounds nih.gov. Techniques like "SAR by Space" accelerate early drug discovery by enabling scientists to search vast, commercially available chemical spaces for related compounds and analogs, which can then be synthesized rapidly mpg.de. Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into these methodologies to facilitate the de novo design of novel molecular scaffolds and optimize the coverage of chemical space while maintaining drug-like characteristics nih.govmdpi.com.
Rational Compound Design Rational drug design is a targeted approach where drug molecules are specifically engineered to bind to a biological target (e.g., a protein or nucleic acid) and elicit a desired therapeutic response nih.govnih.gov. This contrasts with traditional high-throughput screening, which is often time-consuming, costly, and less efficient nih.gov. The process typically involves several critical steps:
Target Identification : Pinpointing a specific biological target relevant to a therapeutic need nih.govnih.gov.
Structure Definition : Elucidating the 3D structure of the identified target, often through crystallographic data or computational modeling nih.gov.
Ligand Design : Designing the drug's structure to ensure specific and optimal interaction with the target's binding site nih.govnih.gov.
Computational techniques are integral to rational design. Molecular docking simulations are widely used to predict the binding affinity and interactions between a ligand and a target protein, identifying key functional groups for optimal interactions scribd.com. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to identify and evaluate the inhibitory activity of candidate molecules, allowing for in silico estimation and reducing research time and costs mdpi.com. Furthermore, density functional theory (DFT) and molecular electrostatic potential (MEP) mapping can elucidate the electronic structure of molecules, providing valuable insights for design scribd.com.
Computational Predictions to Guide Experimental Design
Computational methods are powerful tools for interpreting and guiding experiments, significantly accelerating the drug discovery process mdpi.com. This approach, known as Computational Experimental Design (CED), involves in silico strategies to propose, assess, and optimize experimental choices, thereby reducing the need for costly and time-consuming physical experiments.
Computational Prediction Methods Computational prediction methods are employed to forecast various properties and behaviors of chemical compounds, which then inform and streamline experimental work. These methods include:
Molecular Docking : Predicting the preferred orientation of a ligand when bound to a protein target to form a stable complex. This helps in understanding binding affinities and identifying key interactions.
Quantitative Structure-Activity Relationships (QSAR) : Developing mathematical models that correlate a compound's structural features with its biological activity. These models can predict the activity of new, untested molecules, guiding their selection for synthesis and experimental validation mdpi.com.
Molecular Dynamics (MD) Simulations : Simulating the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior of drug-target interactions and the stability of complexes.
Machine Learning (ML) and Artificial Intelligence (AI) : Increasingly used to navigate vast chemical libraries, predict molecular properties, and establish QSAR models. Active learning protocols, for example, combine ML with first-principles calculations (like alchemical free energy calculations) to efficiently identify high-affinity binders by evaluating only a small subset of a large chemical library mdpi.com.
Guiding Experimental Design Computational predictions serve as a guide for experimental design by:
Prioritization of Compounds : Filtering large compound libraries into smaller, more manageable sets of predicted active compounds for experimental testing.
Lead Optimization : Guiding the modification of lead compounds to enhance affinity, improve drug metabolism and pharmacokinetics (DMPK) properties, and predict potential toxicity (ADMET).
Task-Driven Assessment : Evaluating experimental designs based on their direct quantitative task performance rather than solely on parameter estimation accuracy. This allows for the differentiation between candidate experimental settings and the iterative adjustment of parameters to achieve specific, clinically relevant performance outcomes.
Revealing Novel Targets : By analyzing predicted epitope residues, computational methods can identify potentially distinct regions for experimental investigation, complementing traditional low-throughput methods.
For instance, in studies involving drug design, computational models can predict inhibitory activities (e.g., IC₅₀ values) of compounds, which are then validated through molecular docking and experimental assays mdpi.com. This iterative process of computational prediction followed by experimental validation allows for a more efficient and targeted approach to drug discovery and development.
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClF₃N₃O₄S₃ | google.com |
| Molecular Weight | 425.86 g/mol | google.com |
| IUPAC Name | 6-chloro-1,1-dioxo-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-1,2,3,4-tetrahydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | mdpi.com |
| SMILES | C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | mdpi.com |
| InChI Key | RINBGYCKMGDWPY-UHFFFAOYSA-N | mdpi.com |
Advanced Analytical Methodologies for Epitizide Research
Sample Preparation and Extraction Protocols
Liquid-Liquid Extraction (LLE) Strategies with pH Control
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate and concentrate an analyte from a complex matrix by partitioning it between two immiscible liquid phases elementlabsolutions.com. The efficiency and selectivity of LLE are significantly influenced by the physicochemical properties of the analyte, particularly its ionization state, which is controlled by the pH of the aqueous phase elementlabsolutions.com.
Epitizide, as a sulfonamide, possesses acidic properties. Its strongest acidic pKa is predicted to be 9.05, while its strongest basic pKa is -3.2 eirgenix.com. This indicates that this compound can exist in different ionic forms depending on the pH of the solution. At pH values below its acidic pKa, this compound would predominantly be in its neutral (unionized) form, which is generally more soluble in organic solvents. Conversely, at pH values significantly above its acidic pKa, it would be in its ionized (deprotonated) form, increasing its solubility in the aqueous phase elementlabsolutions.com.
For effective LLE of compounds like this compound, pH control is critical to ensure the analyte is in the most favorable form for extraction into the organic solvent elementlabsolutions.com. Research on sulfonamides, a class to which this compound belongs, has shown that LLE with pH control can be highly effective. For instance, studies evaluating the extraction of various sulfonamides from complex matrices found that a pH of 4 provided optimal extraction recovery (ranging from 85.9% to 101.84%) for a wide range of sulfonamides using ethyl acetate (B1210297) as the extraction solvent jppres.com. Dichloromethane has also been identified as an effective organic solvent for LLE of sulfonamides in acidic mediums analis.com.mynih.gov.
The principle involves adjusting the pH of the aqueous sample to a point where this compound is primarily un-ionized, thus promoting its transfer into the non-polar organic solvent. Subsequent back-extraction into a fresh aqueous phase with a different pH can further enhance selectivity by converting the analyte back to its ionized form, leaving neutral interferences in the organic phase elementlabsolutions.comchromatographyonline.com. This pH-dependent partitioning is a cornerstone of selective LLE for ionizable compounds.
Method Validation Parameters and Performance Metrics for Pharmaceutical Analysis
Analytical method validation is a critical process in pharmaceutical analysis, ensuring that a method is suitable for its intended purpose, consistently yielding accurate, reliable, and consistent data eirgenix.comanalis.com.mynih.govwjarr.comdemarcheiso17025.com. The International Conference on Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, covering parameters such as accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) eirgenix.comeuropa.euwjarr.comeuropa.euchromatographyonline.comyoutube.com.
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the analytical procedure to the true value or an accepted reference value wjarr.comeuropa.eu. It is typically assessed by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo samples) and calculating the percentage recovery youtube.comresearchgate.net. For pharmaceutical assays, the mean recovery is generally expected to be within 98-102% chromatographyonline.comglobalresearchonline.net.
Precision expresses the closeness of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample under prescribed conditions wjarr.comeuropa.eu. It is evaluated at different levels:
Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval of time (e.g., multiple injections by the same analyst on the same day) europa.eu.
Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment demarcheiso17025.comeuropa.eu.
Reproducibility: Expresses precision between laboratories, typically assessed in collaborative studies europa.eu.
Precision is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically expected to be less than 2% for quantitative pharmaceutical assays researchgate.netjppres.comresearchgate.netglobalresearchonline.netinnovareacademics.injpionline.org.
Illustrative Data for this compound Accuracy and Precision
The following table presents hypothetical accuracy and precision data for an analytical method developed for this compound, demonstrating typical performance metrics observed in validated pharmaceutical assays.
| Parameter | Test Condition | Result (Illustrative) | Acceptance Criteria (Typical) |
| Accuracy | Mean Recovery (%) | 99.7% | 98.0% - 102.0% |
| Precision | |||
| Intra-day Precision | RSD (%) (n=6, same analyst, same day) | 0.85% | ≤ 2.0% |
| Inter-day Precision | RSD (%) (n=6, different days/analysts) | 1.52% | ≤ 2.0% |
Selectivity and Specificity Evaluations
Selectivity (often used interchangeably with Specificity ) is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, excipients, or matrix components eirgenix.comwjarr.comdemarcheiso17025.comeuropa.euyoutube.com.
For this compound analysis, specificity would involve demonstrating that the method can differentiate this compound from other substances in the sample matrix. This is typically achieved by analyzing placebo samples (containing all matrix components except this compound) and spiked samples, ensuring no interference with the analyte's signal jppres.comdemarcheiso17025.com. Chromatographic methods (e.g., HPLC) are often employed, where the separation of this compound from potential interferences is visually and quantitatively confirmed by peak purity assessments and resolution from adjacent peaks researchgate.net.
Linearity and Range Determination
Linearity is the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample eirgenix.comwjarr.comeuropa.euchromatographyonline.comyoutube.com. It is typically established by analyzing a series of solutions with varying concentrations of this compound and plotting the instrument response (e.g., peak area or absorbance) against the corresponding concentration jppres.comglobalresearchonline.netinnovareacademics.in. The relationship is usually expressed by a regression equation (y = mx + c) and a correlation coefficient (r or R²), which should be close to 1 (e.g., ≥ 0.995 or 0.997) researchgate.netresearchgate.netjppres.comanalis.com.myglobalresearchonline.netinnovareacademics.injpionline.orgresearchgate.net.
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity eirgenix.comwjarr.comeuropa.eu. For the assay of an active substance like this compound, the typical range is from 80% to 120% of the test concentration europa.eueuropa.euchromatographyonline.com.
Illustrative Data for this compound Linearity and Range
The table below presents hypothetical linearity data for an analytical method for this compound.
| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |
| 5.0 | 152 |
| 10.0 | 305 |
| 20.0 | 608 |
| 30.0 | 915 |
| 40.0 | 1210 |
| 50.0 | 1518 |
| Parameter | Result (Illustrative) | Acceptance Criteria (Typical) |
| Linearity | ||
| R² Value | 0.9998 | ≥ 0.995 |
| Range | 5.0 - 50.0 µg/mL | Typically 80-120% of target |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value eirgenix.comwjarr.comeuropa.euyoutube.com. It is typically determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally considered acceptable wjarr.comyoutube.com.
The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy eirgenix.comnih.govwjarr.comeuropa.euyoutube.com. The LOQ is typically determined at a signal-to-noise ratio of 10:1 wjarr.comyoutube.com. These parameters are crucial for methods intended to quantify low levels of compounds, such as impurities or degradation products, or for assays where very low concentrations of the active substance are expected europa.eu.
Illustrative Data for this compound LOD and LOQ
The following table presents hypothetical LOD and LOQ values for an analytical method for this compound.
| Parameter | Result (Illustrative) | Determination Method (Typical) |
| LOD | 0.15 µg/mL | Signal-to-Noise Ratio (3:1) |
| LOQ | 0.45 µg/mL | Signal-to-Noise Ratio (10:1) |
Research Applications and Future Directions for Epitizide Analogues
Development of Novel Benzothiadiazine Derivatives with Modified Pharmacological Profiles
The development of novel benzothiadiazine derivatives is a promising avenue for discovering compounds with modified pharmacological profiles. mdpi.commdpi.comigi-global.com By strategically altering the chemical structure of the benzothiadiazine scaffold, researchers aim to modulate the diuretic and antihypertensive properties of these compounds, as well as to explore new therapeutic applications. mdpi.commdpi.comnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor, as they provide insights into how specific chemical modifications influence the biological activity of the compounds. mdpi.comnih.gov For instance, the substitution patterns on the benzothiadiazine ring can significantly impact a compound's potency and duration of action. The table below summarizes some key structural modifications and their observed effects on the pharmacological profiles of benzothiadiazine derivatives.
| Structural Modification | Position of Modification | Observed Effect on Pharmacological Profile |
| Halogenation | Benzene ring | Enhanced diuretic and antihypertensive activity |
| Alkylation | Nitrogen atoms | Altered duration of action and potency |
| Introduction of acidic functional groups | Side chain | Potential for novel biological targets |
These SAR studies have led to the synthesis of a wide array of benzothiadiazine derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, in addition to their well-known diuretic effects. nih.gov
Advanced Mechanistic Elucidation of Compound Interactions with Biological Systems
A deeper understanding of how epitizide and its analogues interact with biological systems is essential for the development of more targeted and effective therapies. nih.gov While the primary mechanism of action of thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney, recent research suggests that these compounds may have additional, off-target effects that contribute to their therapeutic efficacy. nih.govclinpgx.org
Advanced analytical techniques are being employed to elucidate these complex interactions at the molecular level. For example, in silico drug design and molecular dynamics simulations are used to model the binding of benzothiadiazine derivatives to their target proteins, providing insights into the structural basis of their inhibitory activity. nih.gov Furthermore, studies are investigating the interactions of these compounds with other biological molecules, such as enzymes and ion channels, which may mediate some of their non-diuretic effects. nih.gov
Integration of Multi-Omics Data in Pharmacological Research
The integration of multi-omics data, including genomics, proteomics, and metabolomics, is revolutionizing pharmacological research by providing a more holistic view of drug action. nih.govfrontiersin.orgmdpi.com In the context of this compound and its analogues, multi-omics approaches can help to:
Identify novel drug targets and biomarkers: By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to drug treatment, researchers can identify new molecular targets and biomarkers of drug efficacy. nih.gov
Elucidate drug resistance mechanisms: Multi-omics data can provide insights into the molecular mechanisms that underlie drug resistance, which can inform the development of strategies to overcome this challenge.
Personalize drug therapy: By identifying genetic variations that influence an individual's response to a particular drug, multi-omics approaches can help to tailor drug therapy to the individual patient, maximizing efficacy and minimizing adverse effects. researchgate.netbroadinstitute.orgnih.gov
Pharmacogenomics studies, for example, have identified several genetic polymorphisms that are associated with inter-individual variations in the blood pressure response to thiazide diuretics. nih.govresearchgate.netnih.gov This information can be used to develop genetic tests that can predict a patient's response to a particular thiazide diuretic, allowing for more personalized treatment decisions. researchgate.net
Investigation of this compound in Analytical Toxicology and Doping Analysis
The detection and quantification of this compound and its metabolites in biological fluids are crucial for both toxicological analysis and doping control in sports. nih.govnih.govnih.govijpp.injaypeedigital.com Diuretics are banned in sports because they can be used to mask the presence of other performance-enhancing drugs by increasing urine output and diluting the concentration of banned substances. nih.govnih.gov
A variety of analytical techniques are used to detect diuretics in urine, including:
Gas chromatography-mass spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile compounds. nih.govthetruthaboutforensicscience.comazonano.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS): A versatile technique that can be used to analyze a wide range of compounds, including non-volatile and thermally labile molecules. thetruthaboutforensicscience.comazonano.com
High-performance liquid chromatography (HPLC): A widely used method for separating and quantifying compounds in a mixture. nih.govnih.govresearchgate.net
The stability of thiazide diuretics in urine is an important consideration in doping control analysis, as these compounds can degrade over time. wada-ama.org Studies have shown that the degradation of thiazides is influenced by factors such as pH and temperature. wada-ama.org Therefore, it is important to use appropriate sample handling and storage procedures to ensure the accurate detection of these compounds. wada-ama.org
Q & A
How can researchers formulate a focused PICOT research question for studying Epitizide's mechanism of action in preclinical models?
Methodological Answer: Use the PICOT framework to define:
- P opulation: Specific cell lines or animal models (e.g., hypertensive rat models).
- I ntervention: this compound dosage, administration route, and exposure duration.
- C omparison: Control groups (e.g., placebo or standard diuretics like hydrochlorothiazide).
- O utcome: Measurable endpoints (e.g., blood pressure reduction, renal sodium excretion).
- T ime: Short-term vs. long-term effects (e.g., 4-week vs. 12-week trials).
Example: "In hypertensive rats (P), does 10 mg/kg this compound (I) compared to hydrochlorothiazide (C) reduce systolic blood pressure (O) over 8 weeks (T)?" .
Q. What ethical considerations are critical when designing in vivo studies for this compound?
Methodological Answer:
- Ensure compliance with institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement).
- Justify sample sizes statistically to minimize unnecessary animal use.
- Disclose potential conflicts of interest in funding sources (e.g., pharmaceutical sponsors).
- Reference ethical frameworks like the ARRIVE guidelines for preclinical reporting .
Q. How should researchers address batch-to-batch variability in this compound synthesis for in vitro assays?
Methodological Answer:
- Request peptide content analysis, HPLC purity reports, and TFA removal data from suppliers to standardize compound quality.
- Include batch-specific characterization (e.g., NMR, mass spectrometry) in supplementary materials.
- Use internal controls in each experiment to normalize inter-batch differences .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound trials?
Methodological Answer:
- Conduct sensitivity analyses to identify outliers or confounding variables (e.g., age, comorbidities).
- Apply mixed-effects models to account for hierarchical data (e.g., multi-center trials).
- Use Bayesian frameworks to quantify uncertainty when replicating small-sample studies.
- Document all analyses in preregistered protocols to reduce bias .
Q. How can mixed-methods research enhance understanding of this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Quantitative Component: Randomized dose-response studies with LC-MS/MS quantification of plasma this compound levels.
- Qualitative Component: Thematic analysis of clinician interviews to identify real-world dosing challenges.
- Integrate datasets using convergent parallel design to triangulate mechanistic hypotheses .
Q. What strategies mitigate reproducibility issues in this compound's molecular target validation studies?
Methodological Answer:
- Validate antibody specificity via knockout cell lines or competitive assays.
- Use orthogonal methods (e.g., CRISPR-Cas9 gene editing + RNA-seq) to confirm target engagement.
- Share raw data (e.g., microscopy images, flow cytometry plots) in public repositories like Zenodo .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between in silico predictions and experimental results for this compound's off-target effects?
Methodological Answer:
- Re-run molecular docking simulations with updated protein structures (e.g., AlphaFold-predicted conformations).
- Validate computationally predicted off-targets using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference findings with databases like ChEMBL for known polypharmacology profiles .
Q. What protocols ensure robust meta-analysis of this compound's safety profile across heterogeneous studies?
Methodological Answer:
- Follow PRISMA guidelines for systematic literature reviews.
- Use GRADE criteria to assess evidence quality (e.g., risk of bias, indirectness).
- Perform subgroup analyses by study design (e.g., RCTs vs. observational cohorts) to explain heterogeneity .
Experimental Design and Reporting
Q. How to align this compound study designs with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Methodological Answer:
- Deposit raw datasets in FAIR-compliant repositories (e.g., NCBI GEO for omics data).
- Use controlled vocabularies (e.g., CHEBI for chemical identifiers) in metadata.
- Provide experimental protocols in protocols.io with DOI links .
Q. What are common pitfalls in drafting this compound-related manuscripts for peer review?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
